4-Quinoxalin-2-ylphenol

Description

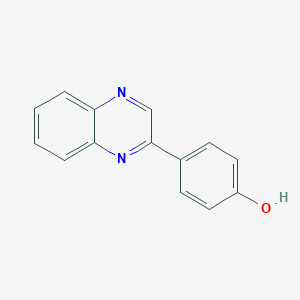

Structure

3D Structure

Properties

IUPAC Name |

4-quinoxalin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGECDAQWBBZAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333339 | |

| Record name | 4-quinoxalin-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194323 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33707-91-4 | |

| Record name | 4-quinoxalin-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Quinoxalin-2-ylphenol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Quinoxalin-2-ylphenol (CAS No: 33707-91-4). The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the compound's physicochemical characteristics, synthesis, and reactivity. It also presents standardized experimental protocols for its synthesis and characterization, alongside predicted spectroscopic data. Furthermore, this guide explores the potential biological context of 4-Quinoxalin-2-ylphenol as a kinase inhibitor, a common mechanism of action for this class of compounds.[4][5] All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.

Core Chemical Properties

4-Quinoxalin-2-ylphenol is a heterocyclic aromatic compound featuring a phenol group attached to a quinoxaline ring. This structure combines the chemical characteristics of both moieties, making it a valuable building block for the synthesis of more complex, biologically active molecules. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 4-Quinoxalin-2-ylphenol

| Property | Value | Reference(s) |

| CAS Number | 33707-91-4 | [6] |

| Molecular Formula | C₁₄H₁₀N₂O | [7] |

| Molecular Weight | 222.24 g/mol | [7] |

| IUPAC Name | 4-(Quinoxalin-2-yl)phenol | |

| Physical Form | Powder | [N/A] |

| Melting Point | 204-206 °C | [6] |

| Boiling Point | 408.5 ± 35.0 °C (Predicted) | [N/A] |

| Density | 1.279 ± 0.06 g/cm³ (Predicted) | [N/A] |

| pKa | 8.44 ± 0.15 (Predicted) | [N/A] |

| InChI Key | QGECDAQWBBZAAZ-UHFFFAOYSA-N | [6] |

Synthesis and Reactivity

Synthesis Pathway

The most prevalent and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[3][8][9] For 4-Quinoxalin-2-ylphenol, this involves the reaction of o-phenylenediamine with an α-ketoaryl compound bearing a hydroxyl group, such as 1-(4-hydroxyphenyl)-2-oxoethanal or a related precursor. The reaction is typically catalyzed by acid and proceeds via a dehydration mechanism to form the stable aromatic pyrazine ring.[9][10]

Chemical Reactivity

The reactivity of 4-Quinoxalin-2-ylphenol is dictated by its two primary functional regions: the phenol group and the quinoxaline ring system.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide anion. This nucleophilic oxygen can then participate in O-alkylation or O-acylation reactions to generate ether or ester derivatives, respectively. The phenol ring is also activated towards electrophilic aromatic substitution at the positions ortho to the hydroxyl group.

-

Quinoxaline Ring: The pyrazine portion of the quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack, although this typically requires harsh conditions or an activating group. The fused benzene ring can undergo electrophilic substitution, though it is less reactive than the phenol ring.

Spectroscopic and Analytical Data

While specific experimental spectra for 4-Quinoxalin-2-ylphenol are not widely published, its structure allows for the prediction of key spectroscopic features based on the analysis of related quinoxaline derivatives.[11]

Table 2: Predicted Spectroscopic Data for 4-Quinoxalin-2-ylphenol

| Technique | Predicted Features |

| ¹H NMR | ~9.5-10.5 ppm: A broad singlet corresponding to the phenolic -OH proton.~9.3 ppm: A singlet for the C3-H proton on the quinoxaline ring.[11]~7.7-8.4 ppm: A series of multiplets corresponding to the eight aromatic protons on the quinoxaline and phenol rings.[11] |

| ¹³C NMR | ~155-160 ppm: Signal for the carbon bearing the hydroxyl group (C-O).~115-155 ppm: A complex set of signals for the remaining 13 aromatic carbons in the quinoxaline and phenol rings.[11][12] |

| IR (Infrared) | ~3200-3600 cm⁻¹: Broad absorption band from the O-H stretching of the phenol group.~3000-3100 cm⁻¹: C-H stretching from the aromatic rings.~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the quinoxaline and aromatic rings.[13]~1200-1300 cm⁻¹: C-O stretching of the phenol group. |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 222, corresponding to the molecular weight of the compound.[11][14]Fragmentation: Characteristic fragmentation patterns involving the loss of CO (from the phenol) and HCN (from the pyrazine ring). |

Experimental Protocols

Synthesis of 4-Quinoxalin-2-ylphenol (Adapted General Protocol)

This protocol is adapted from established methods for quinoxaline synthesis.[9]

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add a solution of a suitable α-dicarbonyl precursor, such as 4-hydroxy-α-oxo-benzeneacetaldehyde (1.0 mmol), in ethanol (5 mL).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., 20 mol% phenol or a few drops of acetic acid).[3][10]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-Up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the solution and evaporate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure 4-Quinoxalin-2-ylphenol.[9]

Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a sample by dissolving 5-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[15][16] Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Prepare a sample by either creating a thin solid film on a salt (NaCl or KBr) plate by dissolving a small amount of the solid in a volatile solvent (e.g., CH₂Cl₂) and allowing it to evaporate, or by preparing a KBr pellet.[17] Acquire the spectrum using an FT-IR spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI), to obtain the mass spectrum and determine the mass-to-charge ratio of the molecular ion and its fragments.[18][19][20]

Biological Context and Potential Applications

Quinoxaline derivatives are a cornerstone in drug discovery, with many compounds demonstrating potent biological activity. A significant number of these derivatives function as kinase inhibitors.[1][4][5] Kinases are enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a hallmark of many diseases, including cancer.[4][21] Quinoxaline-based molecules can act as competitive inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling and inhibiting processes like cell proliferation.[2]

Safety Information

Safety data for 4-Quinoxalin-2-ylphenol indicates that it should be handled with care in a laboratory setting.

Table 3: Safety and Hazard Information

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Conclusion

4-Quinoxalin-2-ylphenol is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and drug development. Its synthesis is straightforward, relying on established condensation methodologies. The presence of both a reactive phenol group and a biologically relevant quinoxaline core provides ample opportunities for further chemical modification to develop novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides the foundational chemical data and protocols necessary to support further research and development of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 4. bioengineer.org [bioengineer.org]

- 5. geneonline.com [geneonline.com]

- 6. 4-(quinoxalin-2-yl)phenol | 33707-91-4 [sigmaaldrich.com]

- 7. 4-(Quinoxalin-2-yl)phenol , 97% , 33707-91-4 - CookeChem [cookechem.com]

- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 11. heteroletters.org [heteroletters.org]

- 12. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. uwyo.edu [uwyo.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Quinoxalin-2-ylphenol (CAS 33707-91-4) - A Data Availability Analysis

An Important Note on Data Availability: A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific biological data for 4-Quinoxalin-2-ylphenol (CAS 33707-91-4). While the compound is commercially available and its basic chemical properties are known, there are no detailed published studies on its specific biological activities, mechanisms of action, or associated experimental protocols. One study that attempted its synthesis noted difficulties in isolating a pure sample, which may have precluded further biological evaluation.

Therefore, it is not possible to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathways for this particular compound as requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in this area, this guide will focus on the well-documented properties of the quinoxaline scaffold, to which 4-Quinoxalin-2-ylphenol belongs. This broader context can inform potential applications and future research directions for individual derivatives.

Core Compound Properties: 4-Quinoxalin-2-ylphenol

While biological data is scarce, the fundamental physicochemical properties have been reported.

| Property | Value | Source |

| CAS Number | 33707-91-4 | N/A |

| Molecular Formula | C₁₄H₁₀N₂O | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | 4-(quinoxalin-2-yl)phenol | |

| Physical Form | Powder | |

| Melting Point | 204-206 °C |

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in drug discovery. This is due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.

General Synthesis of Quinoxalines

The most common and historically significant method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This robust reaction allows for the introduction of various substituents, enabling the creation of large libraries of derivatives for screening.

Caption: General workflow for quinoxaline synthesis.

Broad Spectrum Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively studied and have demonstrated a remarkable range of biological activities. This diversity makes them highly attractive for developing novel therapeutic agents.

| Biological Activity | Mechanism & Examples | Citations |

| Anticancer | Often involves DNA intercalation, inhibition of topoisomerase enzymes, or kinase inhibition. Quinoxaline-1,4-dioxides are known to act as bioreductive prodrugs, becoming cytotoxic under hypoxic conditions found in solid tumors. | |

| Antibacterial | Activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Mycobacterium tuberculosis. Mechanisms include DNA damage and inhibition of essential bacterial enzymes. | |

| Antiviral | Inhibition of viral replication and key viral enzymes. Some derivatives have shown promising activity against HIV. | |

| Anti-inflammatory | Capable of inhibiting inflammatory pathways and enzymes, showing potential for treating inflammatory disorders. | |

| Antidepressant | Certain derivatives act as antagonists for serotonin receptors, such as 5-HT₃, suggesting applications in neuropsychiatric disorders. |

Potential Mechanisms and Signaling Pathways

Given the lack of specific data for 4-Quinoxalin-2-ylphenol, we can only hypothesize its potential mechanism based on the activities of other quinoxaline derivatives. For example, many quinoxaline-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as those in the MAPK/ERK pathway.

The diagram below illustrates a generalized, hypothetical mechanism where a quinoxaline derivative could inhibit a key kinase in a signaling cascade, thereby blocking downstream signals for cell proliferation.

Caption: Hypothetical kinase inhibition by a quinoxaline derivative.

Conclusion and Future Directions

While 4-Quinoxalin-2-ylphenol itself remains an uncharacterized molecule in terms of its biological function, the rich chemistry and diverse pharmacology of the quinoxaline scaffold suggest that it could possess interesting properties. The presence of the phenol group provides a handle for further functionalization and could be critical for receptor binding or hydrogen bonding interactions.

For researchers, scientists, and drug development professionals, 4-Quinoxalin-2-ylphenol represents a blank slate. Future research should focus on:

-

Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes.

-

Mechanism of Action Studies: If activity is found, elucidating the specific molecular targets and pathways involved.

-

Analogue Synthesis: Using 4-Quinoxalin-2-ylphenol as a starting point for the synthesis of new derivatives to build a structure-activity relationship (SAR) profile.

Until such studies are conducted and published, the potential of this specific compound remains speculative, while the promise of the quinoxaline class as a whole remains firmly established.

References

4-(Quinoxalin-2-yl)phenol: A Technical Guide for Researchers

IUPAC Name: 4-(Quinoxalin-2-yl)phenol CAS Number: 33707-91-4 Molecular Formula: C₁₄H₁₀N₂O Molecular Weight: 222.24 g/mol [1][2]

Structure and Properties

4-(Quinoxalin-2-yl)phenol is a heterocyclic aromatic organic compound. Its structure consists of a phenol group substituted at the para position (position 4) with a quinoxaline ring attached at its 2-position. The quinoxaline moiety is a bicyclic system composed of a benzene ring fused to a pyrazine ring.

Chemical Structure:

References

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its synthetic tractability and broad-spectrum pharmacological profile have established it as a cornerstone for the development of novel therapeutic agents. This technical guide offers a comprehensive examination of the significant biological activities of quinoxaline derivatives, with a detailed focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document serves as a robust resource, providing systematically organized quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to aid in drug discovery and development endeavors.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[1][2][3] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are fundamental to cancer cell growth, survival, proliferation, and metastasis.[2][3]

Mechanisms of Anticancer Action

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2] Quinoxaline-based compounds have been designed as selective ATP-competitive inhibitors for a variety of kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) [2]

-

Epidermal Growth Factor Receptor (EGFR) [1]

-

Platelet-Derived Growth Factor Receptor (PDGFR) [2]

-

Proto-oncogene non-receptor tyrosine-protein kinase (Src) [2]

By targeting these kinases, quinoxaline derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.

Another critical mechanism is the induction of apoptosis , or programmed cell death. Certain quinoxaline derivatives have been shown to modulate key proteins in the apoptotic pathway, such as upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[4][5] This leads to the activation of caspases and ultimately, the dismantling of the cancer cell.[1][4]

Furthermore, some quinoxaline derivatives function as Topoisomerase II inhibitors . These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition by quinoxaline compounds leads to DNA damage and triggers apoptotic cell death.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of a selection of quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |

| Compound VIIIc | HCT116 (Colon) | G2/M phase arrest | 2.5 | [2] |

| MCF-7 (Breast) | G2/M phase arrest | 9.0 | [2] | |

| Compound XVa | HCT116 (Colon) | Not Specified | 4.4 | [2] |

| MCF-7 (Breast) | Not Specified | 5.3 | [2] | |

| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | [4] |

| Compound III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | [4] |

| Compound 11 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 | [4] |

| HepG2 (Liver) | EGFR / COX-2 inhibitor | 1.93 | [4] | |

| Compound 13 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 | [4] |

| HCT-116 (Colon) | EGFR / COX-2 inhibitor | 2.91 | [4] | |

| Compound 4m | A549 (Lung) | Apoptosis induction | 9.32 | [1] |

| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [1] |

| Compound 12 | Various | Tubulin polymerization inhibitor | 0.19-0.51 | [6] |

| Compound 17b | MCF-7, HepG-2 | VEGFR-2 inhibitor | 2.3-5.8 | [7] |

| Compound 23j | HepG2, MCF-7 | VEGFR-2 inhibitor | 6.4, 10.3 | [8] |

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways targeted by quinoxaline derivatives in cancer cells.

Caption: Quinoxaline derivatives inhibit the VEGFR-2 signaling pathway and promote p53-mediated apoptosis.

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as the diameter of the zone of inhibition (in mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 2: Antibacterial Activity of Quinoxaline Derivatives (Zone of Inhibition in mm)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| 4 | 15 | 14 | 16 | 13 | [10] |

| 5a | 14 | 13 | 15 | 12 | [10] |

| 5c | 16 | 15 | 18 | 14 | [10] |

| 5d | 17 | 16 | 19 | 15 | [10] |

| 7a | 16 | 15 | 18 | 14 | [10] |

| 7c | 17 | 16 | 19 | 15 | [10] |

Table 3: Antibacterial and Antifungal Activity of Quinoxaline Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | A. flavus | Reference(s) |

| 2d | 16 | 16 | 8 | >256 | >256 | [9] |

| 3c | 16 | 16 | 8 | >256 | >256 | [9] |

| 4 | 16 | 16 | 16 | >256 | >256 | [9] |

| 6a | 16 | 16 | 32 | >256 | >256 | [9] |

| 10 | 32 | 32 | 32 | 16 | 16 | [9] |

| Quinoxaline derivative | 1-4 | - | - | - | - | [12] |

Experimental Workflow for Antimicrobial Screening

Caption: Standard workflow for the antimicrobial screening of quinoxaline derivatives.

Antiviral Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated promising activity against a range of DNA and RNA viruses, positioning them as a scaffold of interest for the development of novel antiviral therapeutics.[13][14][15]

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of selected quinoxaline derivatives, with data expressed as EC50 values (the concentration required to inhibit 50% of the viral effect).

Table 4: Antiviral Activity of Quinoxaline Derivatives

| Compound ID | Virus | EC50 (µM) | Reference(s) |

| 1a | HCMV | <0.05 | [13][16] |

| 20 | HCMV | <0.05 | [13][16] |

| Ganciclovir (control) | HCMV | 0.059 | [13] |

| QD-12 | Influenza virus | 4.8 | [17] |

| QD-8 | HSV | Not specified | [17] |

Anti-inflammatory Activity of Quinoxaline Derivatives

Several quinoxaline derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[18][19][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK) .[21] Inhibition of these enzymes can reduce the production of pro-inflammatory prostaglandins and cytokines. Some derivatives also exhibit antioxidant properties, which can contribute to their anti-inflammatory effects.[18]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of selected quinoxaline derivatives in a carrageenan-induced paw edema model.

Table 5: In Vivo Anti-inflammatory Activity of Quinoxaline Derivatives

| Compound ID | Inhibition of Edema (%) | Reference(s) |

| 7b | 41 | [18][22] |

| Indomethacin (control) | 47 | [18] |

| DEQX | Significant | [19] |

| OAQX | Significant | [19] |

| 4a | 83.61 | [20] |

| 4d | 82.92 | [20] |

| Diclofenac sodium (control) | 82.65 | [20] |

Anti-inflammatory Signaling Pathway

Caption: Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting COX-2 and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Quinoxaline Derivatives

General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:

A common method for synthesizing 2,3-disubstituted quinoxalines involves the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

-

Dissolve the substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., benzil) to the solution.

-

The reaction mixture is typically refluxed for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the pure 2,3-disubstituted quinoxaline derivative.

Beirut Reaction for Quinoxaline-1,4-dioxides:

This reaction involves the cycloaddition of a benzofuroxan with an enolate-forming species.

-

The benzofuroxan and the active methylene compound (e.g., a β-ketoester or malononitrile) are dissolved in a suitable solvent like methanol or ethanol.

-

A base, such as ammonia or a secondary amine (e.g., diethylamine), is added as a catalyst.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

The product, a quinoxaline-1,4-dioxide derivative, often precipitates from the reaction mixture and can be isolated by filtration.

-

Further purification can be achieved by recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Disc Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the quinoxaline derivative and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinoxaline derivative or the control drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The diverse and potent biological activities of quinoxaline derivatives underscore their immense potential in the field of medicinal chemistry. The extensive research summarized in this guide highlights their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by robust quantitative data and well-defined mechanisms of action. The provided experimental protocols and pathway visualizations offer a practical framework for researchers engaged in the discovery and development of novel quinoxaline-based therapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of this versatile scaffold will undoubtedly lead to the emergence of new and effective treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dadun.unav.edu [dadun.unav.edu]

- 19. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 4-Quinoxalin-2-ylphenol: A Mechanistic Overview of the Quinoxaline Scaffold

Disclaimer: This technical guide addresses the broader class of quinoxaline-containing compounds to provide a foundational understanding of their potential mechanisms of action. As of the latest literature review, specific in-depth mechanistic studies, quantitative data on biological targets, and detailed experimental protocols for 4-Quinoxalin-2-ylphenol are not extensively available in the public domain. Therefore, this document extrapolates from research on structurally related quinoxaline derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic motif have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide will synthesize the current understanding of the mechanisms of action associated with the quinoxaline core, providing a valuable resource for investigating novel compounds such as 4-Quinoxalin-2-ylphenol.

The Diverse Biological Landscape of Quinoxaline Derivatives

Quinoxaline derivatives have been investigated for a multitude of therapeutic applications, owing to their ability to interact with a wide array of biological targets. The biological and pharmacological activities of these compounds are often attributed to the versatile quinoxaline nucleus, which can be readily functionalized to modulate their physicochemical properties and target specificity.[2]

Anticancer Activity

The antiproliferative effects of quinoxaline derivatives are a significant area of research. These compounds have been shown to exert their anticancer activity through various molecular mechanisms.[3] Some derivatives target key signaling pathways involved in cell growth and proliferation, such as those involving receptor tyrosine kinases (RTKs) like EGFR, VEGFR, HER2, and FGFRs.[3] Other mechanisms include the inhibition of tubulin polymerization, interference with topoisomerase II-DNA complexes, and the disruption of folate metabolism.[3] For instance, certain synthetic quinoxaline derivatives have been shown to induce apoptosis in human non-small-cell lung cancer cells through mitochondrial- and caspase-3-dependent pathways.[4]

Anti-inflammatory Activity

Several quinoxaline-based compounds have demonstrated potent anti-inflammatory properties.[5] One of the key mechanisms identified is the suppression of Toll-like receptor 4 (TLR4) signaling pathways.[5] For example, the quinoxaline derivative 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB) has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by downregulating the transcriptional activities of NF-κB and IRF3, which are key components of the TLR4 signaling cascade.[5] This suggests that quinoxaline derivatives could be promising candidates for the treatment of inflammatory conditions like sepsis.[5]

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is present in several natural antibiotics, including echinomycin and triostins, which are active against Gram-positive bacteria.[4] Synthetic quinoxaline derivatives have also been developed with a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.[1] In the realm of antiviral research, certain quinoxaline derivatives have been identified as potential inhibitors of the main protease of SARS-CoV-2.[6]

Neuroprotective and Other Activities

The versatility of the quinoxaline structure has led to the exploration of its potential in treating neurological and other disorders. Some derivatives have been investigated as anxiolytic agents.[7] Additionally, quinoxalin-2(1H)-one derivatives have been identified as a novel class of multifunctional aldose reductase inhibitors, which could be relevant for the management of diabetic complications.

Potential Mechanisms of Action: A Generalized View

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a range of molecular targets. While specific targets for 4-Quinoxalin-2-ylphenol have not been elucidated, the broader class of compounds offers insights into potential mechanisms.

Enzyme Inhibition: Many quinoxaline derivatives exert their effects by inhibiting key enzymes. This includes:

-

Kinases: As mentioned, various receptor and intracellular kinases are targets for anticancer quinoxaline compounds.[3]

-

Aldose Reductase: Inhibition of this enzyme is a strategy for preventing diabetic complications.

-

Topoisomerase II: Interference with this enzyme disrupts DNA replication in cancer cells.[3]

-

Viral Proteases: Inhibition of viral proteases is a key mechanism for antiviral agents.[6]

Receptor Modulation: Quinoxaline derivatives can also act on various receptors. The presence of a phenol group in 4-Quinoxalin-2-ylphenol suggests potential interactions with receptors where phenolic compounds are known to bind, such as GABA-A receptors, although this is speculative without direct evidence.[8][9]

Signaling Pathway Interruption: As seen with the anti-inflammatory activity, quinoxalines can modulate entire signaling cascades, such as the TLR4 pathway, by affecting multiple components.[5]

Visualizing the Multifaceted Activity of the Quinoxaline Scaffold

Due to the lack of specific data for 4-Quinoxalin-2-ylphenol, a detailed signaling pathway cannot be provided. However, the following diagram illustrates the diverse biological activities associated with the general quinoxaline scaffold, highlighting its therapeutic potential.

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolics as GABAA Receptor Ligands: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Quinoxalin-2-ylphenol: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and antidepressant effects. This technical guide focuses on the potential therapeutic targets of a specific derivative, 4-Quinoxalin-2-ylphenol, by examining the established biological activities and mechanisms of action of the broader quinoxaline class. While direct experimental data for 4-Quinoxalin-2-ylphenol is limited in publicly available literature, the structural similarity to other biologically active quinoxalines suggests a high potential for therapeutic applications. This document aims to provide a comprehensive overview of these potential applications, supported by data from related compounds, to guide future research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

The diverse pharmacological effects of quinoxaline derivatives stem from their ability to interact with various biological targets, including enzymes and signaling pathway proteins. The core quinoxaline structure serves as a versatile scaffold for the development of targeted therapies.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents with activity against various tumors.[1][2] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Many quinoxaline-based compounds have been developed as kinase inhibitors.[1][3] For example, certain derivatives have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase that is often overexpressed in cancer and plays a crucial role in tumor growth and metastasis.[4] Other quinoxaline scaffolds have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5]

-

Topoisomerase II Inhibition: Some quinoxaline derivatives have been identified as topoisomerase II inhibitors. By targeting this enzyme, they can induce DNA damage and trigger apoptosis in cancer cells.

-

Induction of Apoptosis: Several studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, one compound was found to induce apoptosis in human non-small-cell lung cancer cells through mitochondrial and caspase-3-dependent pathways.[1]

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell proliferation and survival. Some quinoxaline derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of tumor growth.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

-

TLR4 Signaling Pathway Inhibition: The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system and plays a central role in the inflammatory response to bacterial endotoxins. A quinoxaline derivative, 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB), has been shown to suppress the production of inflammatory cytokines by inhibiting the transcriptional activities of TLR4 signaling pathways, including Nuclear factor-κB (NF-κB) and Interferon regulatory factor 3 (IRF3).[6] This suggests a potential therapeutic application in conditions like sepsis.[6]

-

Lipoxygenase (LOX) Inhibition: Certain novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[7]

Antiviral Activity

The quinoxaline scaffold is also being explored for the development of antiviral agents. Notably, research has focused on their potential against respiratory pathogens. Some derivatives have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.

Neurological and Neuropsychiatric Disorders

The therapeutic potential of quinoxaline derivatives extends to the central nervous system.

-

5-HT3 Receptor Antagonism: One derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has been identified as a novel 5-HT(3) receptor antagonist with antidepressant-like activity in rodent models.

-

Multifunctional Drug Candidates: A tetracyclic quinoxaline derivative, ITI-007, has been discovered as a potent 5-HT(2A) antagonist, postsynaptic D2 antagonist, and inhibitor of the serotonin transporter, making it a promising multifunctional drug candidate for treating neuropsychiatric and neurological disorders.[8]

Quantitative Data on Quinoxaline Derivatives

The following tables summarize the biological activity data for various quinoxaline derivatives from the literature. This data provides a reference for the potential potency of 4-Quinoxalin-2-ylphenol and its future derivatives.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Compound 4m | A549 (Non-small-cell lung cancer) | Anticancer | 9.32 ± 1.56 | [1] |

| 5-Fluorouracil (control) | A549 (Non-small-cell lung cancer) | Anticancer | 4.89 ± 0.20 | [1] |

| Compound XVa | HCT116 (Colon Carcinoma) | Anticancer | - | [5] |

| Compound VIId | HepG2 (Liver Carcinoma) | Anticancer | - | [5] |

| Compound VIIIa | MCF-7 (Breast Adenocarcinoma) | Anticancer | - | [5] |

Table 2: Anti-inflammatory Activity of a Selected Quinoxaline Derivative

| Compound | Assay | Activity | Result | Reference |

| Compound 7b | Carrageenin-induced edema model (in vivo) | Anti-inflammatory | 41% inhibition | [7] |

| Indomethacin (control) | Carrageenin-induced edema model (in vivo) | Anti-inflammatory | 47% inhibition | [7] |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for the biological evaluation of quinoxaline derivatives. These can serve as a template for designing studies on 4-Quinoxalin-2-ylphenol.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (quinoxaline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Cancer cells are treated with the test compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity (Carrageenin-Induced Paw Edema Model)

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the synthesis and evaluation of quinoxaline derivatives.

Caption: Inhibition of the TLR4 signaling pathway by a quinoxaline derivative.

Caption: Mitochondrial-dependent apoptosis induction by a quinoxaline derivative.

Caption: General workflow for the development of quinoxaline-based therapeutics.

Conclusion

The quinoxaline scaffold holds immense promise for the development of novel therapeutics targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions. While specific biological data for 4-Quinoxalin-2-ylphenol is not yet widely available, the extensive research on structurally related quinoxaline derivatives provides a strong rationale for its investigation. The potential therapeutic targets and mechanisms of action outlined in this guide, including kinase inhibition, modulation of inflammatory signaling pathways, and induction of apoptosis, offer a solid foundation for initiating research and development programs centered on 4-Quinoxalin-2-ylphenol and its future analogues. Further studies are warranted to elucidate the specific biological activities and therapeutic potential of this particular compound.

References

- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a tetracyclic quinoxaline derivative as a potent and orally active multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Quinoxalin-2-ylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Quinoxalin-2-ylphenol. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents expected spectroscopic values derived from data on closely related quinoxaline and phenol derivatives, alongside detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of 4-Quinoxalin-2-ylphenol and similar compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Quinoxalin-2-ylphenol. These values are based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Quinoxalin-2-ylphenol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.0 | s | 1H | Phenolic -OH |

| ~9.2 | s | 1H | H-3 (Quinoxaline ring) |

| ~8.1 - 8.3 | m | 2H | H-5, H-8 (Quinoxaline ring) |

| ~7.8 - 8.0 | m | 2H | H-6, H-7 (Quinoxaline ring) |

| ~8.0 | d | 2H | H-2', H-6' (Phenolic ring) |

| ~7.0 | d | 2H | H-3', H-5' (Phenolic ring) |

Note: The exact chemical shifts are dependent on the solvent and concentration used. The phenolic proton signal may be broad and its chemical shift can vary significantly.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Quinoxalin-2-ylphenol

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4' (Phenolic ring, C-OH) |

| ~152 | C-2 (Quinoxaline ring) |

| ~145 | C-8a (Quinoxaline ring) |

| ~142 | C-3 (Quinoxaline ring) |

| ~141 | C-4a (Quinoxaline ring) |

| ~131 | C-6, C-7 (Quinoxaline ring) |

| ~130 | C-2', C-6' (Phenolic ring) |

| ~129 | C-5, C-8 (Quinoxaline ring) |

| ~128 | C-1' (Phenolic ring) |

| ~116 | C-3', C-5' (Phenolic ring) |

Note: Aromatic carbon signals typically appear in the 120-170 ppm range. The specific assignments are predictive.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-Quinoxalin-2-ylphenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic, H-bonded) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Medium | C=N stretch (quinoxaline ring) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic rings) |

| ~1220 | Strong | C-O stretch (phenol) |

| 900 - 675 | Strong | C-H out-of-plane bend (aromatic) |

Note: The appearance of a broad O-H band is characteristic of phenols. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule.[7][8][9][10][11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Quinoxalin-2-ylphenol

| m/z | Relative Intensity | Assignment |

| 222 | High | [M]⁺ (Molecular Ion) |

| 194 | Moderate | [M-CO]⁺ |

| 129 | Moderate | [Quinoxaline]⁺ fragment |

| 102 | Moderate | Further fragmentation of quinoxaline ring |

| 77 | Moderate | [C₆H₅]⁺ fragment |

Note: The molecular weight of 4-Quinoxalin-2-ylphenol (C₁₄H₁₀N₂O) is 222.24 g/mol . The fragmentation pattern is predicted based on the stable quinoxaline and phenol moieties.[12][13]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of 4-Quinoxalin-2-ylphenol

A common and effective method for the synthesis of quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[14]

Materials:

-

o-phenylenediamine

-

4-hydroxy-α-oxo-benzeneacetaldehyde (or a suitable precursor)

-

Ethanol or Acetic Acid (solvent)

-

Acid catalyst (e.g., a few drops of HCl or acetic acid, optional)

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add a catalytic amount of acid if required.

-

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-Quinoxalin-2-ylphenol.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation: [15]

-

Accurately weigh 5-10 mg of the purified 4-Quinoxalin-2-ylphenol for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method): [16][17][18][19][20]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Quinoxalin-2-ylphenol powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, for example, one with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

-

For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solution can then be infused directly into the ion source.

-

Introduce the sample into the ion source.

-

In EI mode, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

In ESI mode, a high voltage is applied to the liquid sample to generate an aerosol of charged droplets.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization

Experimental Workflow: Synthesis of a Quinoxaline Derivative

The following diagram illustrates a generalized workflow for the synthesis and purification of a quinoxaline derivative, such as 4-Quinoxalin-2-ylphenol.

Caption: Generalized workflow for the synthesis and analysis of 4-Quinoxalin-2-ylphenol.

References

- 1. chemistryconnected.com [chemistryconnected.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. scialert.net [scialert.net]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Quinoxaline [webbook.nist.gov]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. jascoinc.com [jascoinc.com]

- 20. scribd.com [scribd.com]

- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 22. article.sapub.org [article.sapub.org]

Navigating the Solubility of 4-Quinoxalin-2-ylphenol: A Technical Guide for Researchers

For Immediate Release

Understanding the Solubility Profile of 4-Quinoxalin-2-ylphenol

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from synthetic chemistry to pharmacology. 4-Quinoxalin-2-ylphenol possesses a unique molecular structure that combines a polar phenolic group with a larger, more aromatic quinoxaline moiety. This duality governs its solubility across different solvent systems.

The principle of "like dissolves like" is paramount in predicting the solubility of 4-Quinoxalin-2-ylphenol. The presence of the hydroxyl (-OH) group on the phenol ring allows for hydrogen bonding with polar protic solvents. Conversely, the aromatic nature of the quinoxaline and phenyl rings suggests an affinity for non-polar and aromatic solvents.

Based on these structural characteristics and data from analogous compounds, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility of 4-Quinoxalin-2-ylphenol | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High in Alcohols; Low in Water | The hydroxyl group can form hydrogen bonds with protic solvents. The large non-polar quinoxaline structure limits solubility in highly polar water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can accept hydrogen bonds and have a polarity that can accommodate both the polar and non-polar regions of the molecule. |

| Non-Polar Aprotic | Hexane, Toluene | Low in Hexane; Moderate in Toluene | The aromatic nature of toluene allows for π-π stacking interactions with the quinoxaline and phenyl rings. Aliphatic hexane lacks favorable interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |

Table 1: Predicted Qualitative Solubility of 4-Quinoxalin-2-ylphenol in Various Solvents. This table provides an estimated solubility profile based on the structural features of the compound and general principles of solubility.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The saturation shake-flask method is a widely accepted and reliable technique for this purpose.[1]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

4-Quinoxalin-2-ylphenol (solid)

-

Selected solvents of high purity

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Protocol

-

Preparation: Add an excess amount of 4-Quinoxalin-2-ylphenol to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-Quinoxalin-2-ylphenol.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Visualizing Key Concepts

To further aid in the understanding of the factors influencing the solubility of 4-Quinoxalin-2-ylphenol and the experimental workflow for its determination, the following diagrams are provided.

Figure 1: Factors influencing the solubility of 4-Quinoxalin-2-ylphenol.

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for 4-Quinoxalin-2-ylphenol is not currently published, this guide provides a strong theoretical and practical foundation for researchers. By understanding the interplay of its structural features with different solvent properties, scientists can make informed decisions for reaction setup, purification, and formulation. The detailed experimental protocol provided herein offers a clear pathway to obtaining the precise solubility data necessary for advancing research and development involving this promising compound.

References

A Technical Guide to the Synthesis of Quinoxalines for Researchers and Drug Development Professionals

Introduction: Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science.[1][2] The quinoxaline scaffold, formed by the fusion of a benzene and a pyrazine ring, is a privileged structure found in numerous biologically active compounds and marketed drugs, including anticancer and antiviral agents.[3][4][5] This technical guide provides an in-depth review of the core methodologies for quinoxaline synthesis, tailored for researchers, scientists, and professionals in drug development. We will explore classical and modern synthetic strategies, present quantitative data in structured tables, provide detailed experimental protocols for key reactions, and visualize synthetic workflows and a key signaling pathway targeted by quinoxaline derivatives.

Core Synthetic Methodologies

The synthesis of the quinoxaline core primarily relies on the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction first reported independently by Körner and Hinsberg in 1884.[6] Over the decades, numerous advancements have been made to improve reaction efficiency, yield, and environmental footprint. These modern methods often employ catalysts, alternative energy sources, and greener solvents.

Classical Synthesis: The Hinsberg-Körner Condensation

The most fundamental method for quinoxaline synthesis is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil.[3][7] This reaction is robust and widely applicable for creating a diverse range of substituted quinoxalines.

Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline

A detailed experimental protocol for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil is as follows:

-

Materials:

-

o-phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (16 mL)

-

Water

-

-

Procedure:

-

Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

-

In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit and add it to the warm benzil solution.

-

Warm the mixture on a water bath for 30 minutes.

-

Add water dropwise to the solution until a slight cloudiness persists.

-

Allow the mixture to cool, which will induce crystallization of the product.

-

Filter the solid product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[2][7][8]

-

Quantitative Data for Classical Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |

| o-phenylenediamine | Benzil | Rectified Spirit | Water bath, 30 min | 51-98.95 | [2] |

| o-phenylenediamine | Benzil | Ethanol/Glycerol/Water | 90 °C, 4-6 min | 85-91 | [5] |

Modern Catalytic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, various catalytic systems have been developed. These include the use of iodine, heteropolyoxometalates, and Lewis acids, often in conjunction with microwave irradiation to accelerate the reaction.[9][10]

Molecular iodine has emerged as an efficient catalyst for quinoxaline synthesis, particularly under microwave irradiation.[9][11] This method offers rapid reaction times and high yields.

Experimental Protocol: Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxalines

-

Materials:

-

1,2-diamine (1 mmol)

-

1,2-dicarbonyl compound (1 mmol)

-

Iodine (I₂) (5 mol%)

-

Ethanol/Water (1:1, 1 mL)

-

Dichloromethane

-

5% Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a microwave reactor vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of ethanol/water (1:1).

-

Add a catalytic amount of iodine (5 mol%).

-

Irradiate the mixture in a CEM microwave at 50 °C and a power level of 300 W. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 10 mL of dichloromethane to the reaction mixture.

-

Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the quinoxaline product.[9]

-

Quantitative Data for Iodine-Catalyzed Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| o-phenylenediamine | Benzil | I₂ (5 mol%) | Ethanol/Water (1:1) | Microwave, 50°C, 30s | 98 | [9] |

| 4-Methoxy-1,2-phenylenediamine | Benzil | I₂ (5 mol%) | Ethanol/Water (1:1) | Microwave, 50°C, 45s | 96 | [9] |

| 4-Nitro-1,2-phenylenediamine | Benzil | I₂ (5 mol%) | Ethanol/Water (1:1) | Microwave, 50°C, 2 min | 95 | [9] |

Heteropolyoxometalates, such as molybdophosphovanadates supported on alumina, serve as recyclable and efficient catalysts for quinoxaline synthesis at room temperature.[10][12]

Experimental Protocol: Synthesis of Quinoxalines using Alumina-Supported Heteropolyoxometalates

-

Materials:

-

o-phenylenediamine (1 mmol, 0.108 g)

-

1,2-dicarbonyl compound (1 mmol)

-

Alumina-supported MoVP catalyst (0.1 g)

-

Toluene (8 mL)

-

Anhydrous Na₂SO₄

-

Ethanol

-

-

Procedure:

-

To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 8 mL of toluene, add 0.1 g of the MoVP catalyst.

-

Stir the mixture at room temperature. Monitor the reaction's progress by TLC.

-

After the reaction is complete, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization from ethanol.[10]

-

Quantitative Data for Heteropolyoxometalate-Catalyzed Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| o-phenylenediamine | Benzil | AlCuMoVP | Toluene | 25°C, 2 h | 92 | [10] |

| o-phenylenediamine | Benzil | AlFeMoVP | Toluene | 25°C, 2 h | 80 | [10] |

Synthesis of Quinoxaline-1,4-dioxides: The Beirut Reaction

Quinoxaline-1,4-dioxides are a special class of quinoxalines with significant biological activity, particularly as antibacterial and antitumor agents under hypoxic conditions.[3][13] The most efficient method for their synthesis is the Beirut reaction, which involves the cyclization of benzofuroxans with enols or enamines.[3]

Experimental Protocol: General Procedure for the Beirut Reaction

-

Materials:

-

Benzofurazan N-oxide derivative

-

β-dicarbonyl ester compound

-

Sodium Hydride (NaH)

-

Tetrahydrofuran (THF)

-

-

Procedure: